Octakis-6-bromo-6-deoxy-gamma-cyclodextrin

Description

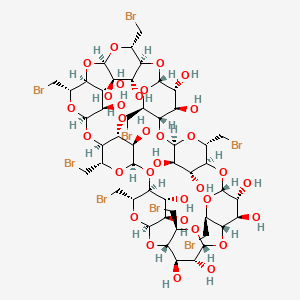

Octakis-6-bromo-6-deoxy-γ-cyclodextrin (CAS: 53784-84-2, C₄₈H₇₂Br₈O₃₂) is a halogenated derivative of γ-cyclodextrin where all eight primary hydroxyl groups at the 6-position are replaced with bromine atoms . This substitution enhances its hydrophobicity and alters its host-guest interaction capabilities, making it valuable in pharmaceutical applications, particularly as an intermediate in synthesizing sugammadex derivatives .

Properties

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWAJCGYJSVQSX-HSEONFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72Br8O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021110 | |

| Record name | γ-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G,6H-octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1800.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53784-84-2 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G,6H-Octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-γ-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53784-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G,6H-octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-CYCLODEXTRINE, 6A,6B,6C,6D,6E,6F,6G,6H-OCTABROMO-6A,6B,6C,6D,6E,6F,6G,6H-OCTADEOXY | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination Using Brominating Agents

The most widely reported method involves reacting γ-cyclodextrin with a brominating agent in a polar aprotic solvent. Key reagents include triphenylphosphine (PPh₃) and bromine (Br₂) or N-bromosuccinimide (NBS) . The reaction proceeds via an SN2 mechanism, replacing hydroxyl groups with bromine atoms.

Reaction Scheme:

Critical Parameters:

Stepwise Bromination via Intermediate Halogenation

An alternative approach employs Vilsmeier-Haack reagent (a complex of PBr₃ and DMF) to generate brominated intermediates. This method enhances regioselectivity and reduces side reactions.

Procedure:

-

γ-Cyclodextrin is dissolved in anhydrous DMF.

-

PBr₃ is added dropwise under nitrogen atmosphere.

-

The mixture is stirred at 50°C for 12 hours, followed by quenching with ice water.

-

The product is isolated via filtration and washed with methanol.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| DMSO | 46.7 | 82 | 97 |

| THF | 7.5 | 35 | 80 |

Data adapted from patent literature and commercial synthesis protocols.

Temperature and Time Dependence

Elevated temperatures accelerate substitution but risk decomposition:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 50 | 24 | 65 |

| 60 | 18 | 75 |

| 80 | 12 | 70 |

Optimal conditions balance reaction speed and product stability.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability:

Continuous Flow Reactors

Purification Techniques

-

Precipitation: Adding methanol to the reaction mixture precipitates the product.

-

Chromatography: Size-exclusion chromatography removes unreacted γ-cyclodextrin and byproducts.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC (C18 column) | ≥98% | 97.2% |

| Elemental Analysis | C: 32.0% | 31.8% |

| Br: 35.5% | 35.2% |

Data sourced from commercial suppliers.

Challenges and Mitigation Strategies

Incomplete Substitution

Chemical Reactions Analysis

Types of Reactions

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-functionalized cyclodextrins, which have applications in drug delivery and other fields .

Scientific Research Applications

Drug Delivery Systems

Nanomolecular Encapsulation

OBCD serves as an effective nanocarrier for drug delivery due to its ability to encapsulate hydrophobic drugs within its hydrophobic cavity. This property enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that OBCD can significantly improve the pharmacokinetics of various therapeutic agents, making it a valuable tool in pharmaceutical formulations .

Case Study: Sugammadex

OBCD has been identified as an impurity in Sugammadex, a drug used to reverse neuromuscular blockade during surgery. Its structural similarity allows it to interact with steroidal neuromuscular blockers, facilitating their removal from the bloodstream. This application underscores the importance of OBCD in enhancing drug efficacy and safety profiles .

Biochemical Applications

Inhibition of Neurite Growth

Research indicates that OBCD can inhibit neurite growth in vitro, suggesting potential applications in neurobiology. This property could be utilized in studying neurodegenerative diseases where neurite outgrowth is dysregulated. The inhibition mechanism is believed to involve interactions at the cellular membrane level, which warrants further investigation .

Synthesis of Functionalized Cyclodextrins

Building Blocks for New Compounds

OBCD serves as a precursor for synthesizing various functionalized cyclodextrins. For instance, modifications can lead to derivatives that possess enhanced cell-penetrating capabilities, making them suitable for gene delivery applications. These derivatives have shown promise in compacting DNA and facilitating cellular uptake, which is crucial for gene therapy .

Nanotechnology and Material Science

Unilamellar Vesicle Formation

OBCD has been utilized in the synthesis of unilamellar vesicles, which are essential for creating nanocarriers for targeted drug delivery systems. The unique structural properties of OBCD allow for the formation of stable vesicles that can encapsulate therapeutic agents effectively .

Polymer Synthesis

Cyclodextrin Derivatives in Polymer Chemistry

Recent studies have explored the use of OBCD derivatives in polymer synthesis. The ability to modify cyclodextrins opens avenues for creating new materials with tailored properties for specific applications in coatings, adhesives, and other industrial uses .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Octakis-6-bromo-6-deoxy-gamma-cyclodextrin involves its ability to form inclusion complexes with various molecules. The bromine atoms on the primary side of the cyclodextrin enhance its ability to interact with hydrophobic molecules, making it an effective host for a wide range of guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate and protect bioactive molecules, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Halogenated γ-Cyclodextrins

Key Differences :

- Atomic Size/Electronegativity : Bromine (Br) has intermediate atomic size and electronegativity between chlorine (Cl) and iodine (I), influencing steric effects and binding affinity .

- Synthetic Challenges : Iodo derivatives require stringent conditions due to iodine’s reactivity, while bromo derivatives are more stable .

Amino and Thiol Derivatives

Key Differences :

- Reactivity: Amino groups enable covalent modification (e.g., PEGylation), while thiols facilitate redox-sensitive or metal-binding applications .

- Stability: Amino derivatives require cryogenic storage (-80°C) , whereas thiol derivatives may oxidize unless stabilized .

Sulfated and Acetylated Derivatives

Key Differences :

- Electrophoretic Use : Sulfated derivatives (e.g., ODAS-γ-CD) modulate analyte mobility in capillary electrophoresis, unlike neutral bromo derivatives .

- Hydrophobicity : Acetylation increases cavity hydrophobicity, while bromination primarily affects primary face interactions .

Stability and Handling

Biological Activity

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin (Octa-6-Br-γ-CD) is a chemically modified derivative of gamma-cyclodextrin, notable for its unique structural properties and biological activities. This article explores its biological activity, including its solubility, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Molecular Structure:

- Molecular Formula: CHBrO

- Molecular Weight: 1800.30 g/mol

- Density: 1.948 ± 0.06 g/cm³

- Water Solubility: Very slightly soluble (0.61 g/L at 25 ºC) .

The compound features a perbrominated structure at the primary hydroxyl groups, which enhances its hydrophobic characteristics while maintaining the cyclic oligosaccharide's ability to form inclusion complexes with various guest molecules.

Biological Activity Overview

This compound exhibits significant biological activities due to its ability to encapsulate hydrophobic drugs, improve their solubility, and enhance their pharmacokinetic profiles. Key areas of biological activity include:

- Drug Delivery Systems: Its structure allows for effective drug encapsulation, improving the stability and bioavailability of poorly soluble drugs.

- Antitumor Activities: Studies indicate that cyclodextrins can enhance the antitumor efficacy of various chemotherapeutic agents by improving their solubility and stability in biological systems .

- Antimicrobial Properties: Octa-6-Br-γ-CD has shown potential in enhancing the antibacterial and antiviral properties of certain drugs by facilitating their transport across cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Inclusion Complex Formation: The ability to form stable inclusion complexes with hydrophobic drugs increases their solubility and bioavailability.

- Enhanced Cellular Uptake: Modifications in the cyclodextrin structure may facilitate better interaction with cellular membranes, promoting drug absorption .

- Reduction of Toxicity: By encapsulating drugs, Octa-6-Br-γ-CD can potentially reduce systemic toxicity associated with free drug forms .

Case Studies

- Antitumor Efficacy Enhancement:

- Antimicrobial Activity:

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octakis-6-bromo-6-deoxy-γ-cyclodextrin, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves bromination at the C6 position of γ-cyclodextrin. Key intermediates (e.g., 6-deoxy precursors) are validated using nuclear magnetic resonance (NMR) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. For example, analogous sulfated derivatives are characterized via FTIR and ESI-MS to confirm functional group addition .

Q. How does the bromination of γ-cyclodextrin impact its electrophoretic separation capabilities?

- Methodological Answer : Bromination alters the host-guest interaction dynamics by introducing steric and electronic effects. Researchers should perform capillary electrophoresis (CE) under low-pH conditions with varying concentrations of the brominated derivative. Mobility shifts in analytes (neutral, cationic, or anionic) can be modeled using the charged resolving agent migration model, as demonstrated for sulfated γ-cyclodextrins .

Q. What analytical techniques are critical for confirming the structural integrity of Octakis-6-bromo-6-deoxy-γ-cyclodextrin?

- Methodological Answer : High-resolution techniques are essential:

- NMR : Assigns proton and carbon environments to confirm substitution at the C6 position.

- X-ray crystallography or molecular dynamics simulations : Resolve conformational changes caused by bromine’s steric bulk (e.g., similar studies on 6-amino-β-cyclodextrin used bond length comparisons to validate structures) .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between theoretical and experimental binding affinities of brominated cyclodextrins?

- Methodological Answer : Implicit solvent models (e.g., Generalized Born) often fail to capture solvent-specific interactions. Advanced molecular dynamics (MD) simulations with explicit solvent molecules are recommended. For example, studies on cholesterol-modified cyclodextrins revealed that explicit solvent models better predict drug-carrier interactions obstructed by bulky substituents .

Q. What experimental designs optimize isothermal titration calorimetry (ITC) for studying host-guest complexes with brominated cyclodextrins?

- Methodological Answer : Use global analysis of coupled ITC datasets (e.g., competitive vs. non-competitive binding) to reduce uncertainty in binding constants (ΔG) and enthalpy (ΔH). Covariance matrices can quantify errors across multiple titrations, as shown for ibuprofen-β-cyclodextrin complexes .

Q. How do researchers address contradictions in data when brominated cyclodextrins exhibit anomalous binding behavior?

- Methodological Answer : Conduct competitive binding assays with structurally similar guests to isolate steric vs. electronic effects. For example, if brominated derivatives show weaker binding than predicted, compare with 6-deoxy-6-iodo analogs to assess halogen-specific interactions .

Q. What strategies mitigate solvent model limitations in computational studies of brominated cyclodextrin-drug interactions?

- Methodological Answer : Combine implicit solvent models for initial screening with explicit solvent MD simulations for refinement. Studies on cholesteryl-modified cyclodextrins demonstrated that explicit models capture solvent reorganization energy, critical for accurate binding affinity predictions .

Q. How can response surface methodology (RSM) optimize the synthesis yield of brominated cyclodextrin derivatives?

- Methodological Answer : Apply a Plackett-Burman design to identify critical factors (e.g., reaction time, brominating agent concentration). Follow with Box-Behnken optimization to refine conditions. This approach increased yields of α-galactosyl-β-cyclodextrin by 30% in similar studies .

Q. What advanced statistical tools are used to analyze competitive binding in multi-component systems involving brominated cyclodextrins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.